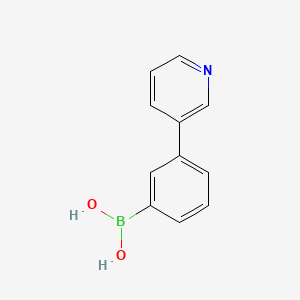
(3-(Pyridin-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(Pyridin-3-yl)phenyl)boronic acid” is a reagent used for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
Synthesis Analysis
The synthesis of “(3-(Pyridin-3-yl)phenyl)boronic acid” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The structure of the compound was characterized by IR, 1 H NMR, 13 C NMR, and MS, and its structure was confirmed by X-ray diffraction .Molecular Structure Analysis
The molecular structure of “(3-(Pyridin-3-yl)phenyl)boronic acid” was characterized by IR, 1 H NMR, 13 C NMR, and MS, and its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
“(3-(Pyridin-3-yl)phenyl)boronic acid” is used in phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
“(3-(Pyridin-3-yl)phenyl)boronic acid” has a molecular weight of 199.02 g/mol . Its structure was characterized by IR, 1 H NMR, 13 C NMR, and MS, and its structure was confirmed by X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Sensing Applications
(3-(Pyridin-3-yl)phenyl)boronic acid is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and polyols, which are abundant in biological systems . This property is exploited in the development of sensors for glucose monitoring, which is crucial for diabetes management. The compound’s boronic acid moiety interacts with glucose, allowing for its detection and quantification .
Catalysis
In the field of catalysis, this compound finds its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The boronic acid group in the compound acts as a crucial partner in these reactions, enabling the formation of biaryl structures that are significant in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The boronic acid moiety of 3-(3-Pyridinyl)phenylboronic acid is instrumental in medicinal chemistry. It has been incorporated into various therapeutic agents due to its non-toxic nature and ease of synthesis. Notably, it has been used in the design of proteasome inhibitors like bortezomib, which is used in cancer therapy .
Polymer Materials
This compound is also utilized in the creation of polymer materials. Phenylboronic acid-functionalized polymers have been synthesized for their selective binding to cis-diol-containing molecules, which is beneficial in drug delivery systems for controlled insulin release in diabetes treatment and other biomedical applications .
Optoelectronics
In optoelectronics, 3-(3-Pyridinyl)phenylboronic acid derivatives are used to modify the properties of materials for better performance in devices. They are involved in the development of responsive drug delivery systems that can release therapeutic agents in the presence of specific stimuli, such as reactive oxygen species .
Biochemistry and Biology
The compound’s boronic acid group is a key player in biochemistry and biology for its ability to bind to various biological molecules. It has been used in the study of boron’s role in plants and as a biochemical tool for probing molecular interactions, enzyme inhibition, and cell delivery systems .
Safety and Hazards
“(3-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
(3-pyridin-3-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQXHWHJJERAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yl)phenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)


![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)


